molecular formula C14H11ClFNO B3341549 3-chloro-N-(4-fluoro-3-methylphenyl)benzamide CAS No. 1026455-53-7

3-chloro-N-(4-fluoro-3-methylphenyl)benzamide

Cat. No.: B3341549
CAS No.: 1026455-53-7
M. Wt: 263.69 g/mol
InChI Key: CNGBVOYMULHFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(4-fluoro-3-methylphenyl)benzamide is a small molecule benzamide compound supplied for research and development purposes. This chemical features a benzamide core structure substituted with chloro and fluoro-methylphenyl groups, yielding a molecular formula of C14H11ClFNO and a molecular weight of 263.69 g/mol . It is assigned CAS Number 1026455-53-7 . Benzamide derivatives are a significant class of compounds in medicinal chemistry and materials science, often studied for their structural properties and intermolecular interactions, such as their ability to form N-H···O hydrogen bonds that influence crystal packing . Researchers investigate these properties to understand their impact on the solid-state characteristics of materials. Furthermore, the sulfamoylbenzamide (SBA) chemotype, to which this structural family is related, has shown substantial research value in antiviral drug discovery, particularly as Capsid Assembly Modulators (CAMs) targeting the Hepatitis B virus . While the specific biological profile of this compound may not be fully characterized, its structural features make it a compound of interest for various biochemical and pharmacological research applications. Proper storage conditions for this product are 2-8°C . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-chloro-N-(4-fluoro-3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c1-9-7-12(5-6-13(9)16)17-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGBVOYMULHFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-fluoro-3-methylphenyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzoyl chloride with 4-fluoro-3-methylaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N-(4-fluoro-3-methylphenyl)benzamide may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-fluoro-3-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

3-chloro-N-(4-fluoro-3-methylphenyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-fluoro-3-methylphenyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the chloro and fluoro groups can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the methyl group can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Conformation

  • JNJ-63533054 [(S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide]: Features an additional ethylamino-oxo side chain, enabling potent agonism (EC50 = 16 nM) and BBB penetration . The chloro group at position 3 aligns with the target compound, but the extended side chain in JNJ-63533054 enhances receptor binding specificity.
  • 3-Chloro-N-(2-nitrophenyl)benzamide :

    • The nitro group at the phenyl ring’s 2-position creates a twisted conformation (dihedral angle = 15.2° between benzamide and nitrophenyl rings), reducing planarity compared to the target compound .
    • Lacks significant Cl···Cl interactions (shortest distance = 3.943 Å), suggesting weaker halogen bonding than in analogs with closer contacts .
  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide :

    • Methoxy and methyl groups at positions 2 and 4 enhance fluorescence properties, enabling applications in Pb²⁺ sensing .
    • Contrasts with the target compound’s chloro-fluoro substitution, which prioritizes bioactivity over fluorescence.

Crystallographic and Hydrogen-Bonding Patterns

  • 3-Chloro-N-[N-(furan-2-carbonyl)hydrazinocarbothioyl]benzamide: Exhibits planar molecular geometry with intramolecular N–H···O and C–H···O hydrogen bonds, forming 1D chains .
  • Compared to the target compound, the nitro group may reduce stability due to higher reactivity .

Solubility and Stability

  • Fluorine Impact: The 4-fluoro substituent in the target compound increases lipophilicity (logP ~3.5 estimated) compared to non-fluorinated analogs, enhancing membrane permeability .
  • Chloro vs. Methoxy : Chloro groups reduce solubility in polar solvents compared to methoxy-substituted analogs (e.g., ), but improve metabolic resistance .

Bioactivity

  • JNJ-63533054: Demonstrates nanomolar potency (EC50 = 16 nM) in neurological targets, attributed to optimized substituent geometry and BBB penetration .
  • 3-Chloro-N-(3-methoxyphenyl)benzamide: Limited bioactivity data, but safety protocols emphasize handling precautions (e.g., inhalation risks), suggesting similar toxicity profiles for the target compound .

Data Tables

Table 1: Key Structural and Pharmacological Comparisons

Compound Substituents EC50/Activity Key Interactions
3-Chloro-N-(4-fluoro-3-methylphenyl)benzamide 3-Cl, 4-F-3-MePh N/A (Theoretical) Cl/F steric effects
JNJ-63533054 3-Cl, ethylamino-oxo chain 16 nM (Agonist) BBB penetration
N-(4-Chlorophenyl)-2-methoxy-4-Me-benzamide 2-OMe, 4-Me Fluorescent Pb²⁺ sensor C–H···O, π-π stacking
3-Chloro-N-(2-nitrophenyl)benzamide 3-Cl, 2-NO₂ N/A Weak C–H···O, no Cl···Cl

Table 2: Crystallographic Parameters

Compound Space Group Dihedral Angles (°) Hydrogen Bonds
3-Chloro-N-[N-(furan-2-carbonyl)hydrazinocarbothioyl]benzamide P 1 Planar (<5°) N–H···O, C–H···O chains
3-Chloro-N-(2-nitrophenyl)benzamide P21/c 15.2 (benzamide/nitro) C–H···O (2.83 Å)

Biological Activity

3-Chloro-N-(4-fluoro-3-methylphenyl)benzamide (CAS No. 1026455-53-7) is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of chlorine and fluorine substituents, which can significantly influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-(4-fluoro-3-methylphenyl)benzamide is C13H11ClFNC_{13}H_{11}ClFN, with a molecular weight of approximately 245.68 g/mol. The structural formula can be represented as follows:

3 Chloro N 4 fluoro 3 methylphenyl benzamide\text{3 Chloro N 4 fluoro 3 methylphenyl benzamide}

The biological activity of 3-chloro-N-(4-fluoro-3-methylphenyl)benzamide is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. Its mechanism may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially altering metabolic pathways.
  • Receptor Binding : It could bind to specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-chloro-N-(4-fluoro-3-methylphenyl)benzamide have been evaluated for their effects on various cancer cell lines, demonstrating the following:

  • Cell Proliferation Inhibition : Compounds structurally related to this benzamide have shown IC50 values in the micromolar range against cancer cell lines such as MDA-MB-231. For example, related compounds exhibited IC50 values ranging from 10.93 nM to 25.06 nM against carbonic anhydrase IX, a target in cancer therapy .
CompoundIC50 (nM)Target
Compound A10.93CA IX
Compound B25.06CA II

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies have shown that similar benzamide derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. These findings suggest potential applications in treating bacterial infections.

Bacterial StrainInhibition (%) at 50 µg/mL
Staphylococcus aureus80.69%
Klebsiella pneumoniae79.46%

Case Studies

  • Study on Enzyme Inhibition : Research demonstrated that a series of benzamide derivatives, including those similar to 3-chloro-N-(4-fluoro-3-methylphenyl)benzamide, were tested for their ability to inhibit carbonic anhydrases (CAs). The results showed significant selectivity for CA IX over CA II, indicating potential therapeutic applications in oncology .
  • Antibacterial Activity Assessment : A comparative study evaluated the antibacterial efficacy of various benzamide derivatives against Staphylococcus aureus. The results indicated that certain compounds exhibited over 80% inhibition at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties .

Q & A

Q. How can reaction mechanisms for nucleophilic substitution at the chloro position be experimentally validated?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare rates with ³⁶Cl vs. natural abundance .
  • Trapping Intermediates : Use ESI-MS to detect aryl chloride intermediates .
  • DFT Transition-State Modeling : Identify rate-determining steps (e.g., B3LYP/6-311+G**) .

Notes

  • Contradictions : Conflicting biological activity data may arise from assay conditions (e.g., pH, cell lines) .
  • Advanced Tools : SHELX , ORTEP-III , and Gaussian 16 are critical for structural and computational analyses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(4-fluoro-3-methylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(4-fluoro-3-methylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.